![molecular formula C8H7ClF3N3O B1417806 8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-12-3](/img/structure/B1417806.png)
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Übersicht
Beschreibung
Pyrimidinamine derivatives, which might be structurally similar to the compound you mentioned, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors .
Synthesis Analysis
In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of a pyrimidine moiety, which is a heterocyclic aromatic ring similar to pyridine and benzene .Chemical Reactions Analysis
Pyrimidinamine derivatives are often synthesized through various chemical reactions involving pyrimidifen . The exact reactions would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For instance, 2-(TRIFLUOROMETHYL)PYRIMIDIN-5-AMINE is used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors .Wissenschaftliche Forschungsanwendungen
-
Fungicidal Activity
- Field : Medicinal Chemistry
- Application : Pyrimidinamine derivatives, which include compounds similar to the one you mentioned, have been used in the design and synthesis of fungicides .
- Method : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to bioisosterism .
- Results : The new compounds showed excellent fungicidal activity. One of the compounds had a significant control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
-
Neuroprotective and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : Triazole-pyrimidine hybrids, which are structurally similar to the compound you mentioned, have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Raf Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Compounds similar to the one you mentioned are used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors . Raf kinases are part of the Ras/Raf/MEK/ERK signal transduction cascade and are involved in cell division, differentiation, and secretion .
- Method : The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- Results : The outcomes of such research would also depend on the specific experiments being conducted .
-
Heterocyclic Motifs in Bioactive Compounds
- Field : Pharmaceutical Chemistry
- Application : Nitrogen heterocycles, which include compounds similar to the one you mentioned, are found in various bioactive compounds, including enzymes, proteins, and DNA . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .
- Method : The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- Results : The outcomes of such research would also depend on the specific experiments being conducted .
-
Raf Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Compounds similar to the one you mentioned are used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors . Raf kinases are part of the Ras/Raf/MEK/ERK signal transduction cascade and are involved in cell division, differentiation, and secretion .
- Method : The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- Results : The outcomes of such research would also depend on the specific experiments being conducted .
-
Heterocyclic Motifs in Bioactive Compounds
- Field : Pharmaceutical Chemistry
- Application : Nitrogen heterocycles, which include compounds similar to the one you mentioned, are found in various bioactive compounds, including enzymes, proteins, and DNA . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .
- Method : The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- Results : The outcomes of such research would also depend on the specific experiments being conducted .
Zukünftige Richtungen
The future directions in the research and development of such compounds could involve the design and synthesis of new derivatives with improved activity and safety profiles . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .
Eigenschaften
IUPAC Name |
2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPUVAQWCTKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)
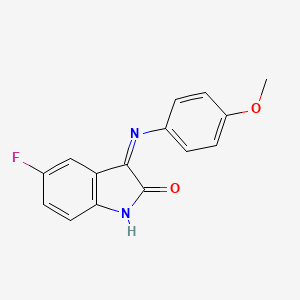
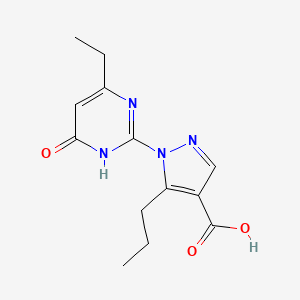
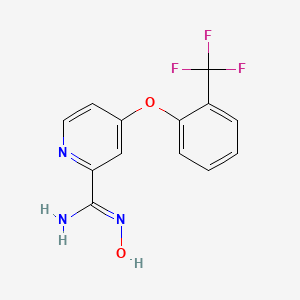
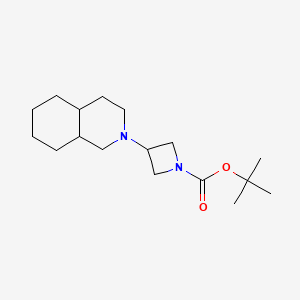
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
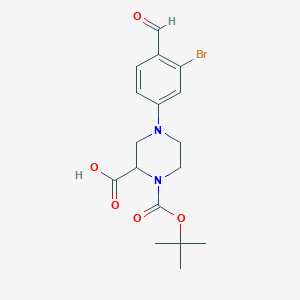
![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)
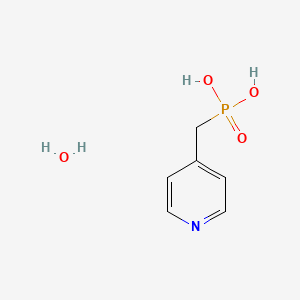
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)
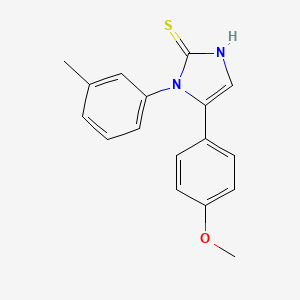
![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)